(1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol

Stereochemistry Diastereomer differentiation Conformational analysis

(1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol (CAS 484654-44-6) is a chiral, cis-configured cyclopropane derivative bearing a 3-pyridinyl substituent and a hydroxymethyl functional group, with molecular formula C9H11NO and molecular weight 149.19 g/mol. It belongs to the class of pyridinyl-cyclopropanemethanol compounds that serve as conformationally constrained building blocks in pharmaceutical intermediate synthesis, particularly for kinase and protease inhibitor programmes.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 484654-44-6
Cat. No. B1507895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol
CAS484654-44-6
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC1C(C1C2=CN=CC=C2)CO
InChIInChI=1S/C9H11NO/c11-6-8-4-9(8)7-2-1-3-10-5-7/h1-3,5,8-9,11H,4,6H2/t8-,9+/m0/s1
InChIKeyQWHJXGUAMZXBPC-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol (CAS 484654-44-6): Chiral Cyclopropane-Pyridine Building Block for Medicinal Chemistry and Kinase-Targeted Synthesis


(1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol (CAS 484654-44-6) is a chiral, cis-configured cyclopropane derivative bearing a 3-pyridinyl substituent and a hydroxymethyl functional group, with molecular formula C9H11NO and molecular weight 149.19 g/mol [1]. It belongs to the class of pyridinyl-cyclopropanemethanol compounds that serve as conformationally constrained building blocks in pharmaceutical intermediate synthesis, particularly for kinase and protease inhibitor programmes [2]. The compound is catalogued under synonym SR03168 and the 9CI name Cyclopropanemethanol, 2-(3-pyridinyl)-, (1R,2S)-rel- . Computed physicochemical properties include a density of 1.154±0.06 g/cm³, boiling point of 282.4±13.0 °C, aqueous solubility of approximately 27 g/L at 25 °C, an XLogP3 of 0.6, and a topological polar surface area of 33.1 Ų [1].

Why Generic Substitution Fails for (1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol: Stereochemical and Positional Isomer Differentiation


Substituting (1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol with a generic pyridinyl-cyclopropanemethanol isomer cannot be assumed to be functionally equivalent, because the relative stereochemistry (cis vs. trans) and the pyridine ring attachment position (3-pyridinyl vs. 4-pyridinyl vs. 2-pyridinyl) each dictate distinct conformational constraints, hydrogen-bonding vectors, and molecular recognition properties that are critical when the compound is employed as a chiral building block in drug discovery [1]. The trans diastereomer (CAS 484654-43-5) presents the pyridine and hydroxymethyl groups on opposite faces of the cyclopropane ring, altering both the three-dimensional pharmacophore presentation and the physicochemical property profile relative to the cis isomer . Similarly, regioisomeric variants such as the 4-pyridinyl analogue (CAS 484654-35-5) reposition the nitrogen lone pair, modifying potential metal-coordination and hydrogen-bonding interactions . The evidence below quantifies these differences where published data permit.

Product-Specific Quantitative Differentiation Evidence for (1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol (CAS 484654-44-6)


Diastereomeric Differentiation: cis-(1R,2S) vs. trans-(1R,2R) 2-(3-Pyridinyl)-cyclopropanemethanol – Conformational and Complexity Comparison

The (1R,2S)-rel configuration (CAS 484654-44-6) places the 3-pyridinyl and hydroxymethyl substituents in a cis relationship on the cyclopropane ring, resulting in a molecular complexity score of 138 and two defined atom stereocenters [1]. In contrast, the trans diastereomer (1R,2R)-rel (CAS 484654-43-5) positions these groups on opposite faces, producing a distinct spatial arrangement with different conformational preferences . Both share identical molecular formula (C9H11NO) and molecular weight (149.19 g/mol), meaning that only stereochemically aware analytical methods (chiral chromatography, X-ray crystallography, or chiroptical spectroscopy) can distinguish them during procurement verification .

Stereochemistry Diastereomer differentiation Conformational analysis

Pyridine Regioisomer Comparison: 3-Pyridinyl (CAS 484654-44-6) vs. 4-Pyridinyl (CAS 484654-35-5) Cyclopropanemethanol – Solubility and Polarity Differentiation

The target compound, substituted at the pyridine 3-position (CAS 484654-44-6), exhibits a computed aqueous solubility of approximately 27 g/L at 25 °C, an XLogP3 of 0.6, and a topological polar surface area (TPSA) of 33.1 Ų [1]. The 4-pyridinyl regioisomer (CAS 484654-35-5) shares the same molecular formula, molecular weight (149.19 g/mol), and computed exact mass (149.084 g/mol), but the repositioning of the nitrogen atom from the meta to the para position alters the dipole moment, hydrogen-bond acceptor geometry, and potentially the chromatographic retention behaviour . Quantitative solubility, logP, and TPSA values for the 4-pyridinyl comparator have not been independently published in the accessible databases; the computed hydrogen bond donor count (1) and acceptor count (2) are identical between the two regioisomers .

Regioisomerism Physicochemical properties Solubility

Connectivity Isomer Differentiation: 2-Substituted Cyclopropanemethanol (CAS 484654-44-6) vs. 1-Substituted Cyclopropylmethanol (CAS 351421-96-0) – Conformational Flexibility and Derivatization Potential

The target compound features a 2-(3-pyridinyl)-substituted cyclopropanemethanol scaffold wherein both the pyridine and hydroxymethyl groups are attached to the cyclopropane ring, generating two stereocenters and a complexity score of 138 [1]. The geminal connectivity isomer 1-(3-pyridinyl)cyclopropylmethanol (CAS 351421-96-0) bears the pyridine and hydroxymethyl groups on the same cyclopropane carbon, yielding a compound with zero defined atom stereocenters, a complexity score of 143, and identical HBD (1), HBA (2), and XLogP3 (0.7) values [2]. The rotatable bond count is 2 for both compounds. The key difference lies in the spatial relationship between the pyridine ring and the hydroxyl group: in the 2-substituted isomer, these groups are on adjacent carbons with fixed relative stereochemistry, whereas in the 1-substituted isomer, they are geminally disposed, providing a distinct angle between the aromatic ring plane and the hydroxyl-bearing carbon [2].

Connectivity isomerism Conformational flexibility Synthetic utility

Functional Group Scaffold Comparison: Cyclopropanemethanol (CAS 484654-44-6) vs. Cyclopropanecarboxylic Acid Analogue in NAMPT Inhibitor Drug Discovery

The trans-2-(pyridin-3-yl)cyclopropanecarboxylic acid scaffold, the carboxylate analogue of the target compound, has been validated through fragment-based screening and X-ray crystallography as a productive core for potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT), with multiple co-crystal structures deposited in the Protein Data Bank (e.g., PDB 4LVD, 4LVF, 4LVG) at resolutions down to 1.75 Å [1]. The carboxylic acid group engages in critical hydrogen-bonding interactions within the NAMPT active site, whereas the target compound's hydroxymethyl group offers a distinct hydrogen-bond donor/acceptor profile and can serve as a synthetic handle for further derivatization (e.g., esterification, etherification, or oxidation to the aldehyde/carboxylic acid) [2]. No quantitative NAMPT inhibitory data are available for the target compound itself; however, the crystallographically validated binding mode of the closely related trans-cyclopropanecarboxamide series demonstrates that the cyclopropane ring imposes a rigid, entropically favourable conformation that contributes to nanomolar binding affinity in optimized analogues [1].

NAMPT inhibition Fragment-based drug design Scaffold comparison

Commercial Availability and Purity Benchmarking: (1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol vs. Closest Diastereomer

The target compound (CAS 484654-44-6) is commercially available from multiple suppliers at purities of ≥95% to >98%, with catalogued specifications including 95% (Che menu, catalog CM175709) and >98% (DC Chemicals, catalog DC7032 as SR03168; Apeptides) [1]. The trans diastereomer (CAS 484654-43-5) is also listed by several suppliers, enabling competitive sourcing. Pricing data for the target compound from DC Chemicals indicates approximately $650/100 mg and $2,600/1 g (2023 pricing, >98% purity) [1]. The 4-pyridinyl cis analogue (CAS 484654-36-6) and the geminal isomer (CAS 351421-96-0) are also commercially listed, providing alternatives for comparative studies [2].

Commercial availability Purity Procurement

Safety and Handling Profile: (1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol Hazard Classification and Storage Stability

According to the Safety Data Sheet from DC Chemicals (2024), the compound is classified as harmful if swallowed (H302) and very toxic to aquatic life with long-lasting effects (H410), requiring precautionary measures including thorough skin washing after handling (P264) [1]. Storage stability is specified as up to 24 months when the product vial is kept tightly sealed under the recommended conditions [2]. Comparable hazard data for the trans diastereomer (CAS 484654-43-5) or the 4-pyridinyl analogue have not been located in accessible SDS repositories, limiting direct safety comparison; however, the shared molecular formula and functional groups suggest a broadly similar hazard profile for structurally related isomers.

Safety data Storage stability Handling

Recommended Application Scenarios for (1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol Based on Quantitative Differentiation Evidence


Chiral Building Block for Kinase and Protease Inhibitor Synthesis Requiring Defined cis-Cyclopropane Stereochemistry

The (1R,2S)-rel cis configuration provides a defined spatial relationship between the 3-pyridinyl ring and the hydroxymethyl group that is distinct from the trans diastereomer (CAS 484654-43-5) [1]. This stereochemical identity is critical when the compound is used as a synthetic intermediate in medicinal chemistry programmes targeting proteases or kinases, where the three-dimensional presentation of the pyridine nitrogen and the hydroxyl group determines binding-site complementarity. The compound's >98% commercial purity with documented stereochemical specification supports reproducible incorporation into structure–activity relationship (SAR) studies [2].

Scaffold for Fragment-Based NAMPT Inhibitor Optimisation via Hydroxymethyl Derivatization

The crystallographically validated trans-2-(pyridin-3-yl)cyclopropanecarboxamide scaffold has produced nanomolar NAMPT inhibitors with in vivo antitumour efficacy [1]. The target compound's hydroxymethyl group can be oxidised to the carboxylic acid or converted to diverse ester, ether, or amine derivatives, providing a versatile entry point for fragment growth and analogue synthesis that is not directly accessible from the carboxylic acid counterpart without reduction steps. This positions the compound as a strategic intermediate for laboratories pursuing NAMPT-targeted oncology programmes [3].

Conformationally Constrained Ligand Precursor for Metal-Catalysed Cross-Coupling and Asymmetric Transformations

The pyridine moiety provides a metal-coordination site, while the hydroxymethyl group offers a functional handle for further elaboration via palladium-catalysed cross-coupling or asymmetric catalysis [1]. The rigid cyclopropane framework limits conformational flexibility, which can enhance enantioselectivity in downstream asymmetric transformations relative to more flexible 1-substituted cyclopropylmethanol analogues that lack defined stereocenters (e.g., CAS 351421-96-0) [2]. This makes the compound suitable for methodology development in synthetic organic chemistry laboratories.

Reference Standard for Stereochemical Purity Verification in Multi-Isomer Compound Libraries

Given the coexistence of cis (CAS 484654-44-6) and trans (CAS 484654-43-5) diastereomers, along with positional isomers (3-pyridinyl vs. 4-pyridinyl), the target compound can serve as a well-characterised reference standard for chiral HPLC method development and stereochemical purity assessment in compound management workflows [1]. The documented physicochemical properties (solubility ~27 g/L, XLogP3 0.6, TPSA 33.1 Ų) facilitate chromatographic method optimisation [3].

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